molecular formula C13H24N2O4 B3117550 Ethyl (3-amino-1-boc-pyrrolidin-3-yl)-acetate CAS No. 2241129-13-3

Ethyl (3-amino-1-boc-pyrrolidin-3-yl)-acetate

Cat. No. B3117550
CAS RN: 2241129-13-3
M. Wt: 272.34
InChI Key: BIENJLIIUBFKDP-UHFFFAOYSA-N
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Description

Ethyl (3-amino-1-boc-pyrrolidin-3-yl)-acetate, also known as Boc-L-pyroglutamic acid ethyl ester, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Scientific Research Applications

1. Organic Synthesis and Catalysis

Several studies have explored the utility of ethyl (3-amino-1-boc-pyrrolidin-3-yl)-acetate in organic synthesis, particularly in site-selective C-H functionalization, the synthesis of complex molecules, and the development of novel catalytic reactions. For instance, Guo et al. (2019) presented a method for site-selective α-alkoxyl alkynation of alkyl esters mediated by boryl radicals, showcasing the synthesis of 4-phenylbut-3-yn-2-yl acetate derivatives (Guo et al., 2019). Similarly, a study by Rossi et al. (2007) detailed the synthesis of 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester and 1-amino-pyrroles through divergent and solvent-dependent reactions (Rossi et al., 2007).

2. Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, the compound has been a key intermediate in the synthesis of various biologically active molecules. For example, Fleck et al. (2003) described the stereoselective synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary use (Fleck et al., 2003).

3. Material Science and Chemistry

Ethyl (3-amino-1-boc-pyrrolidin-3-yl)-acetate has also been used in the synthesis of novel materials and chemical entities. For instance, Sweeney et al. (2017) utilized hydrogen peroxide in ethyl acetate for greener synthesis approaches, including the preparation of alicyclic ring-fused benzimidazoles and anti-tumor benzimidazolequinones (Sweeney et al., 2017).

properties

IUPAC Name

tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-10(16)8-13(14)6-7-15(9-13)11(17)19-12(2,3)4/h5-9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIENJLIIUBFKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

CAS RN

2241129-13-3
Record name tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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